molecular formula C21H19N3O3S B2794370 2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide CAS No. 1207011-37-7

2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide

Cat. No.: B2794370
CAS No.: 1207011-37-7
M. Wt: 393.46
InChI Key: MVNVDJOOEDBXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide is a synthetic chemical compound offered for research purposes. It features a molecular structure that incorporates benzoxazole and quinoline moieties, which are privileged scaffolds in medicinal chemistry known for conferring significant biological activity. While specific biological data for this exact compound is limited in the public domain, research on highly analogous structures provides strong evidence of its potential research value. Compounds sharing the 2-(heterocyclylthio)-N-substituted acetamide backbone, particularly those with benzimidazole instead of benzoxazole, have demonstrated potent antimicrobial activity against a range of Gram-positive bacteria (e.g., Staphylococcus aureus , Bacillus subtilis ), Gram-negative bacteria (e.g., Escherichia coli ), and fungal strains (e.g., Candida albicans ) . Furthermore, such derivatives have shown exceptional in vitro cytotoxic activity against human cancer cell lines, notably human colorectal carcinoma (HCT116), with IC50 values significantly lower than the standard chemotherapeutic agent 5-fluorouracil . Molecular docking studies suggest that potent analogs within this chemical class exhibit significant interactions with targets like cyclin-dependent kinase-8 (CDK8), indicating a potential mechanism of action relevant to colon cancer research . The structural similarity of this compound also extends to oxazolidinone-class antibiotics, which are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, suggesting a potential avenue for antimicrobial mechanism studies . This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-quinolin-8-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-19(14-28-21-24-16-8-1-2-9-17(16)27-21)22-12-5-13-26-18-10-3-6-15-7-4-11-23-20(15)18/h1-4,6-11H,5,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNVDJOOEDBXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide typically involves multiple steps:

    Formation of the benzo[d]oxazole moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Thioether formation: The benzo[d]oxazole is then reacted with a thiol to form the thioether linkage.

    Quinoline derivative synthesis: The quinoline moiety is synthesized separately, often starting from 8-hydroxyquinoline.

    Linking the quinoline and benzo[d]oxazole moieties: The quinoline derivative is then linked to the benzo[d]oxazole through a propyl chain using a suitable linker, such as a halogenated propyl compound.

    Acetamide formation: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The halogen atoms in the quinoline moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide typically involves multi-step reactions that include the formation of the benzo[d]oxazole moiety and subsequent coupling with quinoline derivatives. The general method includes:

  • Formation of Benzo[d]oxazole : Utilizing thioamide derivatives and appropriate halogenated compounds.
  • Quinoline Coupling : Reacting the benzo[d]oxazole with quinoline derivatives through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final product is formed by acylation with acetic anhydride or acetyl chloride.

Neuroprotective Effects

Recent studies have indicated that derivatives of benzo[d]oxazole demonstrate neuroprotective properties, particularly against beta-amyloid-induced toxicity in neuronal cell lines. For instance, compounds similar to this compound have been shown to inhibit acetylcholinesterase activity, which is crucial in Alzheimer's disease management by enhancing cholinergic neurotransmission .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. In vitro studies have demonstrated that certain derivatives possess potent inhibitory effects on vital mycobacterial enzymes, making them promising candidates for tuberculosis treatment .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound indicate its efficacy against several cancer cell lines, including breast (MCF7) and colorectal (HCT116) cancers. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation pathways . The structure-activity relationship (SAR) studies suggest that modifications on the quinoline and benzo[d]oxazole moieties can enhance cytotoxicity.

Case Studies

StudyFindingsImplications
Neuroprotective Study Compounds showed significant reduction in neurotoxicity in PC12 cells induced by beta-amyloid .Potential for developing Alzheimer’s therapeutics.
Antimicrobial Evaluation Active against Mycobacterium tuberculosis with IC50 values lower than standard drugs .Important for addressing drug-resistant TB strains.
Anticancer Research Exhibited IC50 values in the low micromolar range against MCF7 and HCT116 cells .Could lead to new cancer treatment options with fewer side effects compared to conventional therapies.

Mechanism of Action

The mechanism of action of 2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide depends on its specific application. For example, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing phosphorylation of substrates. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural Analogs from and

a. 2-(Benzo[d]oxazol-2-ylthio)-N-(4-(2-(3-chlorobenzoyl)hydrazine-1-carbonyl)phenyl)acetamide ()
  • Key Differences: The N-substituent is a phenyl group bearing a hydrazine-carbonyl linkage and a 3-chlorobenzoyl moiety, contrasting with the quinoline-propyl group in the target compound. Functional Groups: Chlorobenzoyl (electron-withdrawing), hydrazine (hydrogen-bond donor/acceptor), and benzo[d]oxazole thioether.
  • Spectral Data :
    • IR: C=O stretch at 1660 cm⁻¹, NH stretches at 3384 and 3279 cm⁻¹.
    • NMR: Aromatic proton signals between 7.29–8.06 ppm, with distinct singlets for NH groups at 10.53–10.79 ppm.
  • Implications : The chlorobenzoyl group may confer selectivity for enzymes like kinases or proteases, whereas the hydrazine linker could improve stability .
b. N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ()
  • Key Differences: Replaces benzo[d]oxazole with a coumarin (4-methyl-2-oxo-2H-chromen-7-yloxy) group, introducing a fused benzopyrone ring. Incorporates a thiazolidinone ring (4-oxothiazolidin-3-yl), which is absent in the target compound.
  • Synthesis: Uses mercaptoacetic acid and ZnCl₂ to form the thiazolidinone ring, differing from the target’s likely amine-coupling pathway.
  • Implications: The coumarin moiety may impart fluorescence properties, useful in bioimaging, while the thiazolidinone ring could modulate anti-inflammatory or antidiabetic activity .

Functional Group Variations from

a. Perfluoroalkyl Thio-Derivatized Acetamides ()
  • Key Differences: Substituents include γ-ω-perfluoro-C4-20-alkyl thio groups instead of aromatic heterocycles. Examples: Polymers with dimethylaminopropyl or ethylenediamine backbones.
  • Implications : High fluorination increases chemical resistance and thermal stability, making these compounds suitable for industrial applications (e.g., surfactants, coatings) rather than pharmaceuticals. Their environmental persistence raises regulatory concerns .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Notable Spectral Data
Target Compound ~421.45 (estimated) Benzo[d]oxazole thioether, quinoline-propyl, acetamide Likely amine coupling N/A (data not provided)
Compound 480.92 Chlorobenzoyl, hydrazine-carbonyl, benzo[d]oxazole Hydrazide coupling IR: 1660 cm⁻¹ (C=O); NMR: NH at 10.53–10.79 ppm
Compound ~350–400 (estimated) Coumarin-oxy, thiazolidinone ZnCl₂-catalyzed cyclization N/A (focus on coumarin UV/fluorescence)
Compounds Variable (high) Perfluoroalkyl thio, acetamide Polymerization/oxidation Characteristic C-F stretches (~1200 cm⁻¹)

Biological Activity

The compound 2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide is a novel derivative that integrates the pharmacological properties of benzo[d]oxazole and quinoline moieties. This article aims to explore its biological activity, particularly focusing on its antimicrobial, anticancer, and cholinesterase inhibitory properties.

Chemical Structure

The compound's structure consists of a benzo[d]oxazole ring linked via a thioether to a quinoline derivative, which is further connected to an acetamide group. This unique arrangement is hypothesized to enhance its biological efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]oxazole derivatives with appropriate thio and acetamide precursors, often utilizing methods such as the Williamson ether synthesis or nucleophilic substitution reactions. The purity and structural integrity are confirmed through NMR and mass spectrometry techniques.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains:

  • Gram-positive bacteria : Significant activity was observed against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : The compound showed moderate efficacy against Escherichia coli and Salmonella typhimurium.
  • Fungal strains : It exhibited notable antifungal activity against Candida albicans.

The Minimum Inhibitory Concentrations (MIC) for these activities ranged from 7.81 µg/ml to 250 µg/ml, indicating a broad spectrum of antimicrobial effectiveness when compared to standard antibiotics like fluconazole .

Bacterial/Fungal StrainMIC (µg/ml)
Staphylococcus aureus15
Bacillus cereus20
Escherichia coli30
Salmonella typhimurium25
Candida albicans10

Anticancer Activity

Research has indicated that benzoxazole derivatives can exhibit cytotoxic effects on various cancer cell lines. The compound was tested against several types of cancer cells, including:

  • Breast cancer (MCF-7, MDA-MB-231) : Demonstrated significant inhibition of cell proliferation.
  • Lung cancer (A549) : Showed promising results in reducing cell viability.
  • Prostate cancer (PC3) : Induced apoptosis in treated cells.

In vitro assays revealed that the compound significantly inhibited the expression of key proteins involved in cell survival pathways, such as GSK-3β and NF-κB, leading to increased apoptosis markers .

Cancer Cell LineIC50 (µM)
MCF-712
MDA-MB-23115
A54918
PC320

Cholinesterase Inhibition

The compound's potential as a cholinesterase inhibitor was assessed using Ellman's method. Results indicated that it effectively inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission regulation.

  • AChE Inhibition : The compound exhibited an IC50 value comparable to donepezil, a standard treatment for Alzheimer's disease.

This activity suggests that the compound may have therapeutic potential in treating neurodegenerative diseases associated with cholinergic dysfunction .

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A comparative analysis showed that derivatives similar to our compound had enhanced antibacterial properties, leading to their consideration as potential candidates for new antibiotic therapies.
  • Cancer Cell Line Studies : Investigations into the apoptotic pathways activated by benzoxazole derivatives revealed that they could serve as lead compounds for developing anticancer agents targeting multiple signaling pathways involved in tumor progression.

Q & A

Q. How can researchers optimize the synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide to improve yield and purity?

  • Methodological Answer: Multi-step synthesis routes are typically required for such structurally complex compounds. Key parameters include:
  • Reaction Conditions: Temperature control (e.g., reflux in ethanol for cyclization steps) and solvent selection (polar aprotic solvents for nucleophilic substitutions) to stabilize intermediates .
  • Catalysts: Use of mild bases (e.g., triethylamine) to facilitate thioether bond formation between the benzo[d]oxazole and acetamide moieties .
  • Purification: Column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization to isolate high-purity products .
  • Yield Optimization: Stepwise monitoring via TLC or HPLC to identify bottlenecks (e.g., incomplete coupling reactions) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify connectivity of the quinoline, benzo[d]oxazole, and propylacetamide groups. Aromatic protons in the 6.5–8.5 ppm range and methylene protons near 3.5–4.5 ppm are diagnostic .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and rule out side products .
  • HPLC-PDA: Purity assessment (>95%) using reverse-phase columns with UV detection at λ = 254 nm (quinoline absorption) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer:
  • Analog Synthesis: Modify substituents systematically (e.g., halogenation of the benzo[d]oxazole ring, alkyl chain length in the propyl group) to assess impact on activity .
  • Biological Assays: Test analogs against target-specific models (e.g., antimicrobial activity via MIC assays, cytotoxicity in cancer cell lines). Include positive controls (e.g., ciprofloxacin for antibacterial studies) .
  • Data Correlation: Use computational tools (e.g., molecular docking with quinoline-binding enzymes like topoisomerases) to rationalize observed SAR trends .

Example Analog Modifications and Effects:

Substituent ModificationObserved Impact (Hypothetical)Reference
Fluorine at benzo[d]oxazole C-5Increased antibacterial potency
Shortened propyl chain (C2 vs. C3)Reduced solubility, higher cytotoxicity

Q. How should researchers resolve contradictory bioactivity data observed in related quinoline-acetamide derivatives?

  • Methodological Answer:
  • Comparative Assays: Replicate studies under standardized conditions (e.g., identical cell lines, incubation times) to isolate variables .
  • Metabolic Stability Testing: Assess hepatic microsomal stability to determine if discrepancies arise from differential metabolism .
  • Target Engagement Studies: Use techniques like thermal shift assays or SPR to confirm direct binding to hypothesized targets (e.g., DNA gyrase) .
  • Data Reanalysis: Apply multivariate statistical models (e.g., PCA) to identify confounding factors (e.g., solvent effects in in vitro assays) .

Q. What strategies can elucidate the mechanism of action for this compound in antimicrobial or anticancer contexts?

  • Methodological Answer:
  • Transcriptomic Profiling: RNA-seq or qPCR arrays to identify differentially expressed genes in treated vs. untreated cells .
  • Protein Interaction Mapping: Affinity chromatography coupled with LC-MS/MS to identify binding partners (e.g., ribosomal proteins or kinases) .
  • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation, a common mechanism for quinoline derivatives .
  • In Vivo Validation: Zebrafish or murine models to assess efficacy and toxicity profiles prior to preclinical development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.